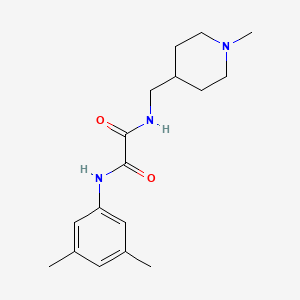

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-12-8-13(2)10-15(9-12)19-17(22)16(21)18-11-14-4-6-20(3)7-5-14/h8-10,14H,4-7,11H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSFAXXEICIKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 3,5-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-methylpiperidine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Structural Analog 1: N1-(3,5-Dimethylphenyl)-N2-(6-Methoxy-2-Methylquinolin-4-yl)oxalamide (Compound 40)

Source : Synthesized as part of tuberculosis drug discovery research .

- Molecular Formula: Not explicitly provided, but inferred to include a quinoline core.

- Key Features: N2 substituent: A 6-methoxy-2-methylquinolin-4-yl group, introducing a planar aromatic system conducive to π-π stacking interactions. Synthesis: Yielded 12% via reaction of 6-methoxy-2-methyl-4-quinolinamine with 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride in anhydrous DMF .

- Comparison: The quinoline moiety in Compound 40 contrasts sharply with the piperidine group in the target compound. Quinoline derivatives are known for intercalation or enzyme inhibition (e.g., antimalarials), whereas piperidine may enhance blood-brain barrier penetration or modulate receptor affinity. Lower synthesis yield (12%) compared to other analogs suggests steric or electronic challenges during quinoline coupling.

Structural Analog 2: N-(3,5-Dimethylbenzyl)-2-((6-Methoxy-2-Methylquinolin-4-yl)Oxy)acetamide (Compound 42)

Source : Same tuberculosis study as Compound 40 .

- Molecular Formula: Not explicitly provided.

- Key Features: Core Structure: Acetamide linker instead of oxalamide. N2 substituent: A 6-methoxy-2-methylquinolin-4-yloxy group, introducing an ether linkage. Synthesis: Achieved 64% yield, indicating improved reaction efficiency compared to Compound 40 .

- Higher yield (64%) highlights the synthetic accessibility of ether-linked quinoline derivatives over oxalamide-coupled analogs.

Structural Analog 3: N1-(3,5-Dimethylphenyl)-N2-(4-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-ij]Quinolin-8-yl)oxalamide

Source : Chemical database (化源网) .

- Molecular Formula : C21H21N3O3

- Molecular Weight : 363.4 g/mol

- Key Features: N2 substituent: A pyrroloquinolinone group, combining a fused bicyclic system with a ketone functionality.

- The fused bicyclic system may enhance planar stacking but reduce solubility compared to the monocyclic piperidine.

Implications of Structural Variations

- N2 Substituent Chemistry: Quinoline derivatives (Compounds 40, 42): Favor interactions with aromatic residues in enzyme active sites but may face metabolic instability due to oxidation-prone methoxy groups. Piperidine derivatives (Target compound): Potential for enhanced membrane permeability and basicity, useful in central nervous system targets. Pyrroloquinolinone (): Introduces hydrogen-bonding and rigidity, possibly improving selectivity but reducing solubility.

- Synthetic Accessibility: Oxalamide coupling (Compound 40) appears less efficient than ether or acetamide formation (Compound 42), suggesting reactivity challenges with quinoline amines.

Biological Activity

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structure includes a dimethylphenyl group and a piperidinylmethyl moiety, which contribute to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxalamide Core : Reacting oxalyl chloride with 3,5-dimethylaniline.

- Coupling Reaction : The intermediate product is coupled with 1-methylpiperidine in a solvent like dichloromethane, often using triethylamine as a base.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity, leading to diverse biological effects such as:

- Antimicrobial Activity : Studies suggest that oxalamides can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Preliminary research indicates potential anticancer effects through apoptosis induction in cancer cells and inhibition of tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Antimicrobial Studies :

- A study demonstrated that similar oxalamides showed significant activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

- Anticancer Studies :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3,4-dimethylphenyl)-N2-(methyl)oxalamide | Lacks piperidinylmethyl group | Moderate antimicrobial activity |

| N1-(3,5-dimethylphenyl)-N2-(ethyl)oxalamide | Ethyl group instead of methyl on piperidine | Enhanced anticancer properties |

| N1-(3,5-dimethylphenyl)-N2-(propyl)oxalamide | Propyl group on piperidine | Potentially higher lipophilicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, and how are intermediates purified?

- The compound is synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives. For example, sodium hydride in anhydrous DMF is used to deprotonate amines (e.g., 1-methylpiperidin-4-ylmethanamine), followed by reaction with 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride. Purification involves silica gel chromatography (hexane/EtOAc gradients) to isolate the oxalamide product, yielding 12–73% depending on steric and electronic factors .

- Key intermediates like 4-bromo-6-methoxy-2-methylquinoline are prepared using phosphorus tribromide, requiring strict anhydrous conditions to avoid side reactions .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- 1H/13C NMR : Aromatic protons (δ 6.7–7.4 ppm) and methyl groups (δ 2.2–2.8 ppm) confirm substitution patterns. The oxalamide NH protons appear as broad singlets (δ 8.3–10.9 ppm) .

- UPLC-MS/APCI-MS : Molecular ion peaks (e.g., m/z 479.12 [M+H]+) validate molecular weight. Purity (>90%) is assessed via HPLC with C18 columns and acetonitrile/water gradients .

Q. How is the compound screened for biological activity in preliminary assays?

- In vitro models : Tested against Mycobacterium tuberculosis (MIC ≤ 2 µM) or HIV entry inhibition (IC50 ≤ 0.1 µM) using cell-based assays. Activity correlates with substituent bulk and hydrogen-bonding capacity .

- Enzyme inhibition : Evaluated against cytochrome P450 isoforms (e.g., 4F11) or stearoyl-CoA desaturase via fluorometric assays, with IC50 values reported for analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine methylation, aryl substitution) impact potency and selectivity?

- Piperidine methylation : The 1-methyl group enhances metabolic stability by reducing oxidative deamination. Replacement with bulkier groups (e.g., pyridinyl) improves target binding but may reduce solubility .

- Aryl substituents : Electron-withdrawing groups (e.g., 3,5-CF3) on the phenyl ring increase affinity for hydrophobic enzyme pockets, while electron-donating groups (e.g., 4-OCH3) improve solubility but reduce potency .

- SAR Table :

| Substituent (R1/R2) | Target Activity (IC50) | Solubility (µg/mL) |

|---|---|---|

| 3,5-CH3 / 1-Me-piperidine | 0.5 µM (HIV) | 12 |

| 3,5-CF3 / pyridinyl | 0.2 µM (SCD1) | 5 |

Q. How to resolve contradictions in biological data (e.g., low in vivo efficacy despite high in vitro potency)?

- Pharmacokinetics : Poor oral bioavailability (<20%) due to high logP (>4) and P-glycoprotein efflux. Solutions include prodrug strategies (e.g., esterification of hydroxyl groups) or nanoformulations .

- Metabolic stability : Hepatic microsome assays reveal rapid oxidation of the piperidine ring. Introducing fluorine atoms or cyclopropyl groups reduces CYP450-mediated degradation .

Q. What computational methods guide the design of analogs with improved target engagement?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to HIV gp120 or mycobacterial enzymes. Key interactions include hydrogen bonds with oxalamide carbonyls and π-π stacking with aryl groups .

- QSAR models : Hammett constants (σ) and molar refractivity (MR) parameters correlate substituent effects with bioactivity. For example, σ > 0.5 enhances enzyme inhibition .

Q. How to address stereochemical challenges in synthesizing chiral analogs?

- Chiral resolution : Use HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to separate enantiomers. Diastereomeric salts with tartaric acid derivatives are also effective .

- Asymmetric synthesis : Rhodium-catalyzed hydrogenation with chiral ligands (e.g., PhthalaPhos) achieves >90% ee for piperidine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.